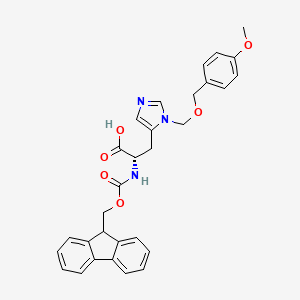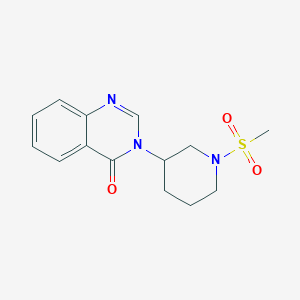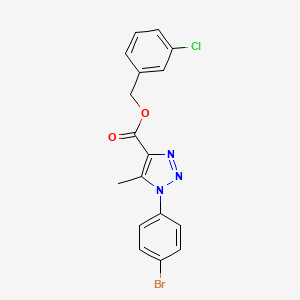![molecular formula C14H20BrNO3 B2876313 tert-Butyl N-[2-(3-bromophenoxy)ethyl]-N-methylcarbamate CAS No. 2222512-11-8](/img/structure/B2876313.png)
tert-Butyl N-[2-(3-bromophenoxy)ethyl]-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl N-[2-(3-bromophenoxy)ethyl]-N-methylcarbamate” is an organic compound . It has a molecular weight of 330.22 . The IUPAC name for this compound is tert-butyl 2- (4-bromophenoxy)ethyl (methyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20BrNO3/c1-14 (2,3)19-13 (17)16 (4)9-10-18-12-7-5-11 (15)6-8-12/h5-8H,9-10H2,1-4H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 330.22 .Mechanism of Action
Bromoxynil butylate works by inhibiting photosynthesis in plants. It binds to the electron transport chain in the chloroplasts, which disrupts the flow of electrons and ultimately leads to the inhibition of photosynthesis. This results in the death of the plant.
Biochemical and Physiological Effects:
Bromoxynil butylate has been shown to have toxic effects on non-target organisms such as fish, birds, and insects. It can cause respiratory distress, convulsions, and even death in these organisms. In humans, exposure to tert-Butyl N-[2-(3-bromophenoxy)ethyl]-N-methylcarbamate butylate can cause skin irritation, eye irritation, and respiratory problems. However, the toxicity of this compound butylate is lower compared to other herbicides such as paraquat and glyphosate.
Advantages and Limitations for Lab Experiments
Bromoxynil butylate is a useful tool for researchers studying the effects of herbicides on plants and the environment. Its specificity for broadleaf weeds makes it a valuable tool for weed control in crops. However, its toxicity to non-target organisms limits its use in field experiments. In addition, the persistence of tert-Butyl N-[2-(3-bromophenoxy)ethyl]-N-methylcarbamate butylate in soil and water can lead to long-term environmental impacts.
Future Directions
Future research on tert-Butyl N-[2-(3-bromophenoxy)ethyl]-N-methylcarbamate butylate should focus on developing safer and more effective herbicides that have lower toxicity to non-target organisms. Researchers should also investigate the environmental impacts of this compound butylate and develop strategies to mitigate its persistence in soil and water. In addition, there is a need for more research on the mechanisms of herbicide resistance in weeds and the development of new strategies for weed control.
Synthesis Methods
Bromoxynil butylate can be synthesized by reacting tert-butyl N-methylcarbamate with 3-bromophenol in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and yields tert-Butyl N-[2-(3-bromophenoxy)ethyl]-N-methylcarbamate butylate as a white crystalline solid. The purity of the synthesized compound can be determined by various analytical techniques such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
Bromoxynil butylate has been extensively studied for its herbicidal properties and its impact on the environment. It is used in various research studies to evaluate its effectiveness in controlling weeds and its potential impact on non-target organisms. Bromoxynil butylate is also used in studies to evaluate its persistence in soil and water, as well as its potential for leaching into groundwater.
Properties
IUPAC Name |
tert-butyl N-[2-(3-bromophenoxy)ethyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(17)16(4)8-9-18-12-7-5-6-11(15)10-12/h5-7,10H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHLOIBWPOSSTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,5-dimethylphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2876230.png)
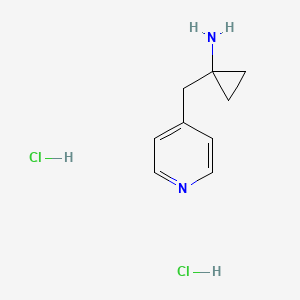
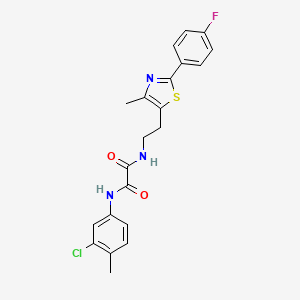
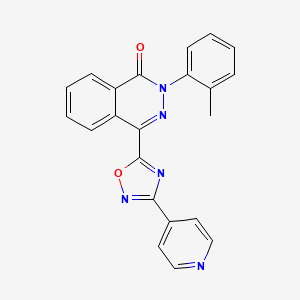
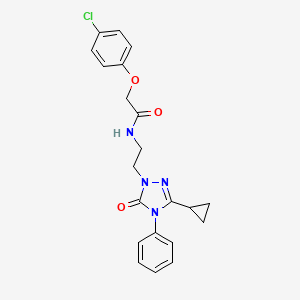
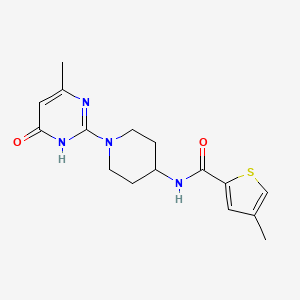
![4-(N,N-diethylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2876244.png)

![(1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-one](/img/structure/B2876247.png)
![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2876248.png)
